molecular formula C48H54N4 B3109542 5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin CAS No. 173613-63-3

5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin

Cat. No.: B3109542
CAS No.: 173613-63-3
M. Wt: 687 g/mol
InChI Key: HDZLWIFJBMLXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,15-Bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis

Chemical Reactions Analysis

5,15-Bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,15-Bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin involves its interaction with molecular targets through its porphyrin ring. The bulky tert-butyl groups can influence the compound’s binding affinity and specificity for certain targets. The pathways involved often include electron transfer processes, which are crucial for its applications in catalysis and photodynamic therapy .

Comparison with Similar Compounds

Similar compounds to 5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin include other porphyrin derivatives with different substituents at the meso positions. For example:

Properties

IUPAC Name

5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54N4/c1-45(2,3)31-21-29(22-32(25-31)46(4,5)6)43-39-17-13-35(49-39)27-37-15-19-41(51-37)44(42-20-16-38(52-42)28-36-14-18-40(43)50-36)30-23-33(47(7,8)9)26-34(24-30)48(10,11)12/h13-28,49-50H,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZLWIFJBMLXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C=C4)N3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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